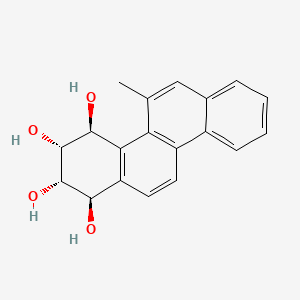
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its tetrahydro configuration and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol typically involves multi-step organic reactions. One common approach is the hydrogenation of a precursor PAH compound under specific conditions. The reaction conditions often include the use of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures. The reaction is carefully monitored to ensure the selective reduction of the aromatic rings while preserving the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction of the compound can lead to the saturation of additional aromatic rings.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound’s aromatic rings can interact with hydrophobic regions of biomolecules, influencing their activity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol: Unique due to its specific tetrahydro configuration and multiple hydroxyl groups.
Other PAHs: Compounds like naphthalene, anthracene, and phenanthrene share similar aromatic structures but differ in their functional groups and reactivity.
Uniqueness
This compound stands out due to its specific configuration and the presence of multiple hydroxyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C19H18O4 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
(1R,2S,3R,4S)-5-methyl-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H18O4/c1-9-8-10-4-2-3-5-11(10)12-6-7-13-15(14(9)12)17(21)19(23)18(22)16(13)20/h2-8,16-23H,1H3/t16-,17+,18+,19-/m1/s1 |
Clé InChI |
FPFPKMXCNOQDGP-YDZRNGNQSA-N |
SMILES isomérique |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)[C@H]([C@@H]([C@@H]([C@H]4O)O)O)O |
SMILES canonique |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(C(C(C4O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)
![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
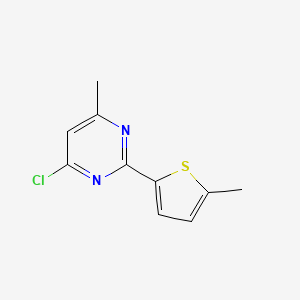
![(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)
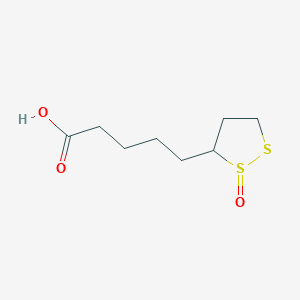

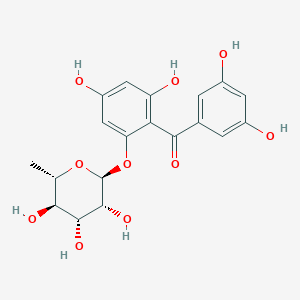
![(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B13445189.png)
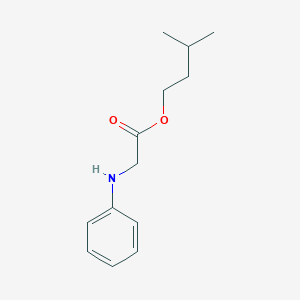
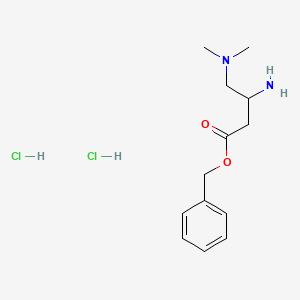
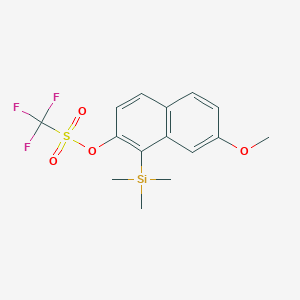
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)
